molecular formula C10H21N3O5 B2811717 3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid CAS No. 1421769-46-1

3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid

Cat. No.: B2811717
CAS No.: 1421769-46-1
M. Wt: 263.294
InChI Key: RJCFMWZKJNSMOF-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid is a chemical compound that combines an amide and an oxalic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amine and amide functional groups makes it a versatile compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propylamino]propanamide typically involves the reaction of 3-(dimethylamino)propylamine with a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

3-(Dimethylamino)propylamine+Propanoyl chloride3-[3-(Dimethylamino)propylamino]propanamide\text{3-(Dimethylamino)propylamine} + \text{Propanoyl chloride} \rightarrow \text{3-[3-(Dimethylamino)propylamino]propanamide} 3-(Dimethylamino)propylamine+Propanoyl chloride→3-[3-(Dimethylamino)propylamino]propanamide

The oxalic acid moiety can be introduced by reacting the resulting amide with oxalic acid under appropriate conditions, typically involving a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction may be carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The amine and amide groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxalic acid moiety may also play a role in chelating metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A precursor in the synthesis of the target compound.

    Propanamide: A simpler amide without the dimethylamino group.

    Oxalic acid: A dicarboxylic acid used in the synthesis of the target compound.

Uniqueness

3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid is unique due to the presence of both amine and amide functional groups, as well as the oxalic acid moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler amides or amines.

Properties

IUPAC Name

3-[3-(dimethylamino)propylamino]propanamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.C2H2O4/c1-11(2)7-3-5-10-6-4-8(9)12;3-1(4)2(5)6/h10H,3-7H2,1-2H3,(H2,9,12);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCFMWZKJNSMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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